

# Physicochemical Properties of 6-Azaspiro[4.5]decane: A Technical Guide

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## Compound of Interest

Compound Name: 6-Azaspiro[4.5]decane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **6-azaspiro[4.5]decane**. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines available predicted values with comprehensive, standardized experimental protocols for the determination of key parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both a summary of known information and a practical framework for further empirical investigation.

## Core Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of **6-azaspiro[4.5]decane**. It is important to note that aside from the molecular formula and weight, the listed quantitative values are computational predictions and have not been experimentally verified.

Property	Value	Source/Method
Molecular Formula	C <sub>9</sub> H <sub>17</sub> N	-
Molecular Weight	139.24 g/mol	PubChem[1]
Boiling Point	205.7 °C at 760 mmHg	Predicted[2][3][4]
Melting Point	Data not available	-
pKa	Data not available	-
logP (XLogP3)	2.3	Predicted by XLogP3[1][2]
Solubility	Data not available	-

## Experimental Protocols

For properties where experimental data is not readily available, the following sections detail standardized methodologies for their determination. These protocols are widely accepted in the pharmaceutical and chemical sciences.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for its determination.[5][6][7][8][9]

**Principle:** A solution of the compound is titrated with a standardized acid or base. The potential of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.[5][8]

#### Methodology:

- Preparation of Solutions:
  - Prepare a stock solution of **6-azaspiro[4.5]decane** of a known concentration (e.g., 1 mM) in an appropriate solvent.[5]

- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5][6]
- Prepare a solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M KCl).[5][6]
- Calibration of the pH Meter:
  - Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[5][6]
- Titration Procedure:
  - Place a known volume of the **6-azaspiro[4.5]decane** solution into a temperature-controlled vessel equipped with a magnetic stirrer.
  - Add the ionic strength adjustment solution.
  - Immerse the calibrated pH electrode into the solution.
  - If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.
  - Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
  - Record the pH of the solution and the volume of titrant added at each step.
- Data Analysis:
  - Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
  - Determine the equivalence point(s) from the inflection point(s) of the curve.
  - The pKa is equal to the pH at the half-equivalence point.

## Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for experimental logP determination.[10][11]

**Principle:** The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.[11]

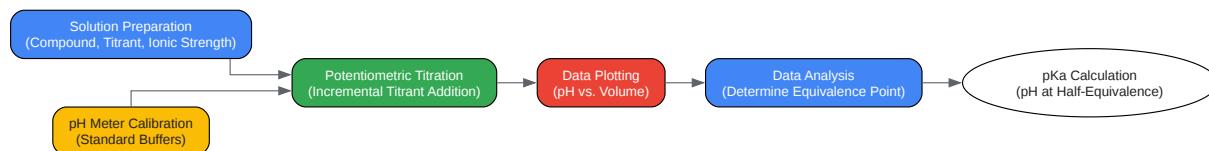
**Methodology:**

- Preparation of Phases:
  - Mutually saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation:
  - Prepare a stock solution of **6-azaspiro[4.5]decane** in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be such that it can be accurately measured in both phases after partitioning.
- Partitioning:
  - Add a known volume of the stock solution to a flask containing known volumes of both the water-saturated n-octanol and the n-octanol-saturated water.
  - Seal the flask and shake it at a constant temperature until equilibrium is reached (this can take several hours).
- Phase Separation:
  - Allow the mixture to stand until the two phases have completely separated. Centrifugation may be used to facilitate this process.
- Quantification:

- Carefully withdraw an aliquot from each phase.
- Determine the concentration of **6-azaspiro[4.5]decane** in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
  - Calculate the partition coefficient (P) using the following formula:  $P = [\text{Concentration in n-octanol}] / [\text{Concentration in water}]$
  - Calculate the logP:  $\log P = \log_{10}(P)$

## Visualizations

The following diagrams illustrate the experimental workflows for the determination of pKa and logP.



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Caption: Experimental workflow for pKa determination by potentiometric titration.



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Caption: Experimental workflow for logP determination by the shake-flask method.

## Biological Context

While information on the specific biological activity of the parent **6-azaspiro[4.5]decane** is scarce in the reviewed literature, the azaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry. Derivatives incorporating this framework have been investigated for a range of biological targets. For instance, various substituted 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders. [12] This suggests that **6-azaspiro[4.5]decane** represents a valuable starting point for the design and synthesis of novel therapeutic agents.

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